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  • Product: 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • CAS: 32533-11-2

Core Science & Biosynthesis

Foundational

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one chemical properties

As a Senior Application Scientist, this guide provides an in-depth technical overview of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, a heterocyclic compound of significant interest in medicinal chemistry. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, a heterocyclic compound of significant interest in medicinal chemistry. This document will delve into its chemical properties, synthesis, and potential therapeutic applications, drawing upon data from structurally related analogs to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one belongs to the class of spiro-heterocyclic compounds, which are characterized by a central spiro atom connecting two rings. This structural motif is a privileged scaffold in drug discovery, often imparting unique three-dimensional conformations that can lead to enhanced biological activity and selectivity. The presence of a thiazolidinone ring fused with a piperidine moiety, further substituted with a benzyl group, suggests potential interactions with various biological targets. While specific data on this exact molecule is limited, analysis of its structural components and related compounds provides a strong foundation for understanding its chemical behavior and pharmacological potential.

Physicochemical and Structural Properties

The chemical structure of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one combines a thiazolidinone ring, a piperidine ring, and a benzyl group. This combination of functionalities dictates its physicochemical properties.

PropertyPredicted/Inferred ValueSource/Basis
Molecular Formula C₁₅H₂₀N₂OSInferred from structure
Molecular Weight 276.40 g/mol Calculated
Appearance Likely a crystalline solidBased on related compounds[1]
Melting Point Not available; related compounds melt in the range of 130-214 °C[1][2]
Solubility Expected to be soluble in organic solvents like ethanol, chloroform, and DMFBased on synthesis protocols of analogs[1][2]
Structural Conformation The cyclohexane ring likely adopts a chair conformation, while the thiazolidine ring may have a twist or envelope conformation.[1][3]X-ray crystallography of similar spiro-thiazolidinones[1][3]

The spirocyclic nature of the core structure imparts a rigid, three-dimensional geometry. The stereochemistry at the spiro center is a critical determinant of biological activity. The relative orientation of the sulfur and nitrogen atoms in the thiazolidinone ring (axial vs. equatorial) can significantly influence receptor binding.[1][3]

Synthesis and Characterization

The synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one can be approached through multi-component reactions, a common strategy for generating molecular diversity in drug discovery. A plausible synthetic route, based on the synthesis of analogous spiro-thiazolidinones, is outlined below.[1]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Reaction_Vessel Condensation and Cyclization (e.g., Reflux in Toluene with Dean-Stark trap) 1-Benzyl-4-piperidone->Reaction_Vessel Amine_Source Primary Amine (e.g., Ammonium Acetate) Amine_Source->Reaction_Vessel Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Reaction_Vessel Target_Molecule 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one Reaction_Vessel->Target_Molecule Purification (Column Chromatography)

Caption: Proposed one-pot synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as toluene, add a primary amine source like ammonium acetate (1.2 equivalents) and thioglycolic acid (1.1 equivalents).

  • Condensation and Cyclization: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards product formation.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

Based on the analysis of related compounds, the following spectroscopic signatures would be expected for 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one:

  • ¹H NMR: Resonances for the aromatic protons of the benzyl group would appear in the range of δ 7.2-7.4 ppm. The methylene protons of the benzyl group would likely be a singlet around δ 3.5 ppm. The protons of the piperidine and thiazolidinone rings would exhibit complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbonyl carbon of the thiazolidinone ring would be observed downfield, typically around δ 170-175 ppm. The spiro carbon would appear around δ 60-70 ppm. Aromatic carbons of the benzyl group would be in the δ 125-140 ppm range, while the aliphatic carbons of the piperidine and thiazolidinone rings would be found upfield.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological and Pharmacological Significance

Derivatives of 1-thia-4,8-diazaspiro[4.5]decan-3-one have shown promising biological activities, suggesting that the title compound could also be a valuable lead structure in drug discovery.

Anti-ulcer Activity

A series of compounds based on the 1-thia-4,8-diazaspiro[4.5]decan-3-one scaffold have been synthesized and evaluated for their anti-ulcer activity.[4] Several 8-benzyl substituted derivatives, such as 4,8-dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, demonstrated anti-ulcer effects comparable to the proton pump inhibitor omeprazole.[4] This suggests that the 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one core could be a promising starting point for the development of new anti-ulcer agents.

Other Potential Activities

Spiro-thiazolidinone derivatives are known to possess a wide range of pharmacological properties, including antibacterial, antifungal, and anti-mycobacterial activities.[1] Furthermore, related diazaspiro[4.5]decan-2-one structures have been investigated as antihypertensive agents, acting as alpha-adrenergic blockers.[5] The structural features of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one make it a candidate for screening against these and other biological targets.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_substituents Key Substituent Positions Core_Scaffold 1-thia-4,8-diazaspiro[4.5]decan-3-one N8_Position N8-Benzyl Group Core_Scaffold->N8_Position Modulates lipophilicity and potential π-π stacking interactions N4_Position N4-Position (unsubstituted) Core_Scaffold->N4_Position Amenable to further functionalization to explore SAR Thiazolidinone_Ring Thiazolidinone Ring Core_Scaffold->Thiazolidinone_Ring Potential for hydrogen bonding and interaction with active sites Biological_Activity Pharmacological Profile (e.g., Anti-ulcer, Antimicrobial) N8_Position->Biological_Activity Influences target binding and selectivity N4_Position->Biological_Activity Can be modified to improve potency and pharmacokinetic properties Thiazolidinone_Ring->Biological_Activity Crucial for pharmacological effect

Caption: Key structural features influencing the biological activity of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives.

Conclusion

8-Benzyl-1-thia-4,8-diazaspiro[4..5]decan-3-one represents a compelling scaffold for the development of novel therapeutic agents. While direct experimental data for this specific molecule is not extensively available, the chemical properties and biological activities of structurally related compounds provide a strong rationale for its further investigation. The synthetic accessibility and the potential for diverse functionalization at the N4-position make it an attractive target for medicinal chemistry campaigns aimed at discovering new drugs with improved efficacy and safety profiles. Future research should focus on the definitive synthesis, full spectroscopic characterization, and comprehensive biological evaluation of this promising compound.

References

  • M.D.P.I. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Fun, H. K., Chia, T. S., Shanmugavelan, P., & Ponnuswamy, A. (2012). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1438. [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., & El-Azab, A. S. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2793. [Link]

  • Temple, D. L., Jr, Yevich, J. P., & Lobeck, W. G., Jr. (1984). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 27(12), 1636–1642. [Link]

  • Fun, H. K., Chia, T. S., Shanmugavelan, P., & Ponnuswamy, A. (2012). 4-Benzyl-8-phenyl-1-thia-4-aza-spiro-[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1438. [Link]

  • Youssif, B. G., Abdel-Zaher, A. O., & El-Gamal, K. M. (2015). Design, Synthesis, and Anti-Ulcer Activity of New 1-Thia-4,8-Diazaspiro[6][7]Decan-3-One Derivatives. Archiv der Pharmazie, 348(8), 571–582. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Purification challenges of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Technical Support Center: 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one Introduction: This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals enc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Introduction: This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering challenges in the purification of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one. Given the unique structural characteristics of this spirocyclic compound, including the presence of a lactam, a thioether, and a tertiary amine, purification can be non-trivial. This document is structured to provide actionable solutions to common problems, grounded in established principles of organic chemistry.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and providing step-by-step protocols.

Issue 1: Low Recovery After Flash Column Chromatography

Question: I am experiencing significant loss of my target compound, 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, during silica gel flash chromatography. What are the potential causes and how can I mitigate this?

Answer:

Low recovery on silica gel is a frequent issue for compounds containing basic nitrogen atoms, such as the tertiary amine in your spirocycle. The acidic nature of standard silica gel can lead to strong, sometimes irreversible, adsorption of the amine, causing tailing peaks and poor recovery.

Causality and Solution:

  • Acid-Base Interaction: The lone pair of electrons on the tertiary nitrogen (N-8) interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to product "streaking" across many fractions or complete retention on the column.

  • Mitigation Strategy: Base-Deactivated Silica: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved in two primary ways:

    • Pre-treating the Silica: Create a slurry of your silica gel in the initial, low-polarity mobile phase and add 1-2% triethylamine (NEt₃) or ammonia (in methanol). This deactivates the acidic sites before the column is packed.

    • Adding a Basic Modifier to the Mobile Phase: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, into your eluent system. This competitively binds to the acidic sites, allowing your compound to elute more cleanly.

Step-by-Step Protocol for a Base-Modified Eluent System:

  • Determine Your Eluent System: First, identify a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for compounds of this polarity is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Prepare the Mobile Phase: Prepare your chosen eluent system. For every 100 mL of the final mixture, add 0.1 to 1 mL of triethylamine.

  • Equilibrate the Column: Before loading your sample, flush the packed column with at least 3-5 column volumes of the base-modified mobile phase. This ensures the entire stationary phase is neutralized.

  • Load and Elute: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it onto the column. Proceed with the gradient elution as planned.

Data Presentation: TLC Analysis Troubleshooting

Observation on TLC Plate Potential Cause Recommended Action
Spot remains at the baselineEluent is not polar enough.Increase the percentage of the polar solvent (e.g., ethyl acetate, methanol).
Streaking from the baselineCompound is interacting strongly with the silica.Add 0.5-1% triethylamine or ammonia (7N in MeOH) to your TLC developing solvent.
Rf value is too high (>0.6)Eluent is too polar.Decrease the percentage of the polar solvent.
Multiple close-running spotsIsomers or closely related impurities are present.Try a different solvent system (e.g., switch from ethyl acetate to acetone). Consider a 2D TLC.
Issue 2: Product Degradation During Purification or Storage

Question: My purified compound shows signs of degradation over time, specifically the appearance of a new peak in the NMR and a mass increase of 16 amu in the LC-MS. What is happening?

Answer:

The thioether moiety in your molecule is susceptible to oxidation, which would account for the observed mass increase of 16 amu (corresponding to the addition of one oxygen atom). The primary oxidation product is the corresponding sulfoxide. This oxidation can occur slowly in the presence of air or be accelerated by certain conditions.

Causality and Solution:

  • Oxidation of the Thioether: The sulfur atom in the thioether can be oxidized to a sulfoxide and subsequently to a sulfone. This is a common side reaction, especially if the crude reaction mixture contained residual oxidizing agents.

  • Prevention and Mitigation:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration steps where the material is heated.

    • Solvent Purity: Ensure that solvents used for purification and storage are peroxide-free. Dichloromethane and ethers, if not stored properly, can form peroxides which can act as oxidizing agents.

    • Storage: Store the purified compound under an inert atmosphere at low temperatures (-20°C is recommended) and protected from light.

Experimental Workflow for Minimizing Oxidation:

G cluster_workup Aqueous Workup cluster_purification Purification cluster_storage Storage Workup Perform Aqueous Workup Quench Add Quenching Agent (e.g., Na₂S₂O₃) if oxidants were used in reaction Workup->Quench If applicable Solvent Degas Solvents (N₂ sparging) Workup->Solvent Column Run Column with Base-Modified Eluent Solvent->Column Fractions Combine Fractions under N₂ stream Column->Fractions Concentrate Concentrate in vacuo (minimal heat) Fractions->Concentrate Store Store under Argon at -20°C Concentrate->Store

Caption: Workflow to minimize oxidation during purification and storage.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method to confirm the purity of the final product?

To robustly assess the purity of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, a combination of techniques is recommended:

  • ¹H and ¹³C NMR: This will confirm the structure and identify any organic impurities. Pay close attention to the integration of the benzyl group protons relative to the spirocyclic core protons.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly sensitive for detecting trace impurities. An ideal method would use a C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The formic acid helps to protonate the tertiary amine, leading to better peak shape. The mass spectrometer should be set to detect the expected molecular ion [M+H]⁺.

  • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement, confirming the elemental composition of your compound to within a few parts per million (ppm).

  • Elemental Analysis (CHN): This provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for the molecular formula (C₁₇H₂₂N₂OS).

Q2: My compound is an oil and won't crystallize. How can I obtain a solid?

Many spirocyclic compounds, especially those with flexible side chains like a benzyl group, can be difficult to crystallize and may exist as persistent oils. Here is a decision tree for troubleshooting crystallization:

G Start Start with Purified Oil Purity Check Purity (>98% by NMR/LCMS) Start->Purity Repurify Repurify via Chromatography Purity->Repurify Impure Solvent Screen Solvents (Hexane, EtOAc, Et₂O, DCM, Acetone) Purity->Solvent Purity OK Repurify->Start Vapor Vapor Diffusion (e.g., Et₂O into a DCM solution) Solvent->Vapor Cooling Slow Cooling (Dissolve in min. hot solvent, cool slowly to -20°C) Solvent->Cooling Scratch Scratch inner surface of the flask Vapor->Scratch Cooling->Scratch Solid Solid Product Obtained Scratch->Solid

Caption: Decision tree for inducing crystallization of an oily product.

If all else fails, consider converting the compound to a salt. The tertiary amine can be protonated with an acid like HCl (dissolved in ether) or citric acid to form a crystalline salt, which is often much easier to handle and store than the freebase oil.

Q3: What are the key characteristic peaks I should look for in the NMR spectrum?

While a full analysis is required, here are key diagnostic signals for 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one:

¹H NMR (in CDCl₃, approximate shifts):

  • ~7.2-7.4 ppm: A multiplet integrating to 5H, corresponding to the aromatic protons of the benzyl group.

  • ~3.5-3.7 ppm: A singlet integrating to 2H, corresponding to the benzylic methylene protons (-CH₂-Ph).

  • ~3.2-3.4 ppm: A singlet or sharp AB quartet for the methylene group adjacent to the sulfur and carbonyl (-S-CH₂-C=O).

  • ~2.5-3.0 ppm: A complex series of multiplets from the piperidine and pyrrolidinone rings.

¹³C NMR (in CDCl₃, approximate shifts):

  • ~170-175 ppm: Carbonyl carbon of the lactam.

  • ~135-140 ppm: Quaternary aromatic carbon of the benzyl group.

  • ~127-130 ppm: Aromatic CH carbons.

  • ~60-65 ppm: Spirocyclic quaternary carbon.

  • ~60-65 ppm: Benzylic methylene carbon.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. A comprehensive resource for laboratory techniques including crystallization and chromatography. [Link]

  • Capri, J. A. (2009). Thioether Oxidations. In Oxidation of Primary Alcohols to Carboxylic Acids (pp. 81-86). Springer, Berlin, Heidelberg. Provides mechanistic details on the oxidation of sulfur-containing compounds. [Link]

  • Anderson, N. G. (2001). Practical Process Research & Development. Academic Press. Discusses strategies for crystallization and salt formation in a drug development context. [Link]

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
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